molecular formula C22H17N3O3 B2746233 1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one CAS No. 866143-54-6

1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one

Cat. No.: B2746233
CAS No.: 866143-54-6
M. Wt: 371.396
InChI Key: GARNRGPQCCZLHX-GFMRDNFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-{[(4-methylphenyl)oxy]imino}-1H-indol-2-one
  • 1-phenyl-3-{[(4-chlorophenyl)oxy]imino}-1H-indol-2-one
  • 1-phenyl-3-{[(4-bromophenyl)oxy]imino}-1H-indol-2-one

Uniqueness

1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one is unique due to the presence of the toluidinocarbonyl group, which imparts specific chemical and biological properties to the compound. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-15-11-13-16(14-12-15)23-22(27)28-24-20-18-9-5-6-10-19(18)25(21(20)26)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,27)/b24-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARNRGPQCCZLHX-GFMRDNFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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